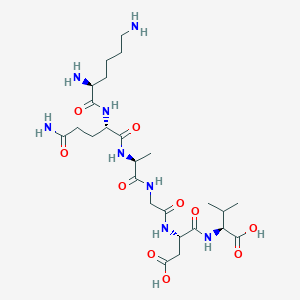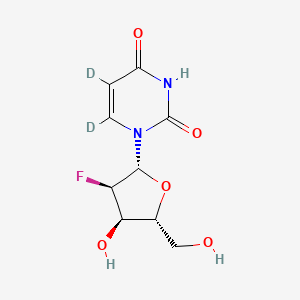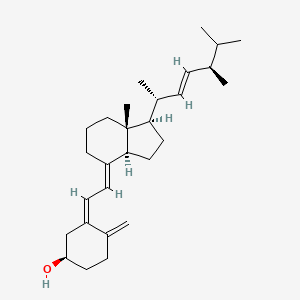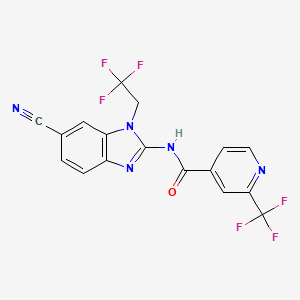
Antitrypanosomal agent 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitrypanosomal agent 10 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and Latin America, where it causes significant morbidity and mortality. The compound is part of a broader effort to develop new chemotherapeutic agents due to the toxic side effects and emerging drug resistance associated with current treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 10 involves the preparation of amide derivatives of 3-aminoquinoline, bearing substituted benzenesulphonamide. The reaction typically starts with the dissolution of amino acids in water, followed by the addition of sodium carbonate to achieve complete dissolution. The mixture is then subjected to continuous stirring under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Antitrypanosomal agent 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .
Applications De Recherche Scientifique
Antitrypanosomal agent 10 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on protozoan parasites, particularly Trypanosoma species, to understand their biology and develop new treatments.
Medicine: Investigated for its potential as a therapeutic agent for trypanosomiasis and other parasitic diseases.
Mécanisme D'action
The mechanism of action of Antitrypanosomal agent 10 involves targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melarsoprol: An arsenic-based drug used to treat trypanosomiasis but associated with severe toxicity.
Eflornithine: A specific inhibitor of ornithine decarboxylase, used in combination with other drugs for treating trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat various protozoal infections, including trypanosomiasis
Uniqueness
Antitrypanosomal agent 10 stands out due to its lower toxicity and higher selectivity compared to existing treatments. Its ability to target multiple pathways simultaneously reduces the likelihood of resistance development, making it a promising candidate for future therapeutic applications .
Propriétés
Formule moléculaire |
C17H9F6N5O |
|---|---|
Poids moléculaire |
413.28 g/mol |
Nom IUPAC |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H9F6N5O/c18-16(19,20)8-28-12-5-9(7-24)1-2-11(12)26-15(28)27-14(29)10-3-4-25-13(6-10)17(21,22)23/h1-6H,8H2,(H,26,27,29) |
Clé InChI |
UZBAOIQBDVGGCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)N(C(=N2)NC(=O)C3=CC(=NC=C3)C(F)(F)F)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


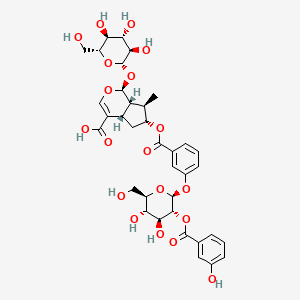
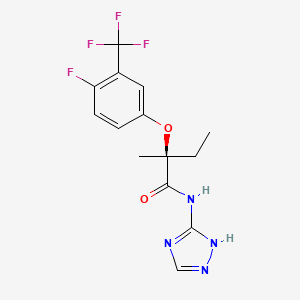
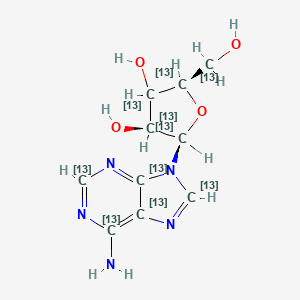
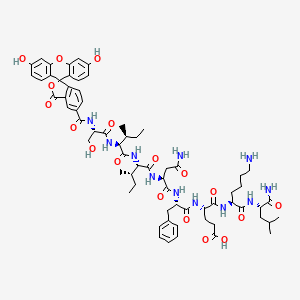
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
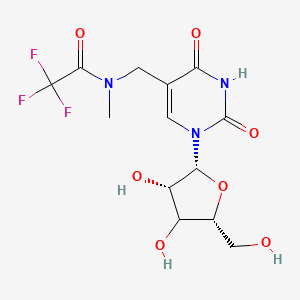
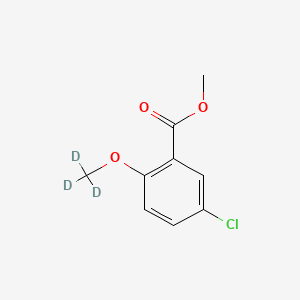
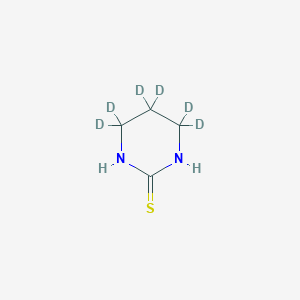
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
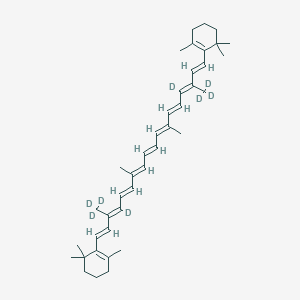
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
